2,8-Di(2-piperidinoethoxyacetamido)-6,12-diphenyldibenzo(b,f)(1,5)diazocine
Description
Table 1: Structural Comparison of Diazocine Derivatives
Key Differences:
- Substituent Complexity : Unlike simpler methyl or phenyl groups in , the 2-piperidinoethoxyacetamido groups in the target compound introduce steric bulk and hydrogen-bonding capacity, potentially enhancing receptor-binding interactions.
- Ring Saturation : Fully unsaturated diazocine rings (as in the target compound) exhibit greater π-conjugation compared to tetrahydro derivatives , influencing electronic properties and reactivity.
- Bridging Motifs : The bridged eight-membered diazocine contrasts with seven-membered spiromethanoazepines , which form via oxidative pathways and exhibit distinct conformational flexibility.
Structural Implications:
- Electronic Effects : Electron-withdrawing acetamido groups may polarize the diazocine ring, altering dipole moments and solubility relative to alkyl-substituted analogs .
- Synthetic Accessibility : The target compound’s synthesis likely requires multi-step functionalization of preformed diazocine cores, contrasting with one-pot bridged diazocine formations reported in .
Properties
CAS No. |
130189-74-1 |
|---|---|
Molecular Formula |
C44H50N6O4 |
Molecular Weight |
726.9 g/mol |
IUPAC Name |
N-[(6Z,12Z)-6,12-diphenyl-2-[[2-(2-piperidin-1-ylethoxy)acetyl]amino]benzo[c][1,5]benzodiazocin-8-yl]-2-(2-piperidin-1-ylethoxy)acetamide |
InChI |
InChI=1S/C44H50N6O4/c51-41(31-53-27-25-49-21-9-3-10-22-49)45-35-17-19-39-37(29-35)43(33-13-5-1-6-14-33)47-40-20-18-36(30-38(40)44(48-39)34-15-7-2-8-16-34)46-42(52)32-54-28-26-50-23-11-4-12-24-50/h1-2,5-8,13-20,29-30H,3-4,9-12,21-28,31-32H2,(H,45,51)(H,46,52)/b43-37-,44-38-,47-40?,47-43?,48-39?,48-44? |
InChI Key |
ZQPVKNNVTPDUBW-KCJYYHRMSA-N |
Isomeric SMILES |
C1CCN(CC1)CCOCC(=O)NC2=C/C/3=C(/N=C4/C(=C(\N=C3C=C2)/C5=CC=CC=C5)/C=C(C=C4)NC(=O)COCCN6CCCCC6)\C7=CC=CC=C7 |
Canonical SMILES |
C1CCN(CC1)CCOCC(=O)NC2=CC3=C(N=C4C=CC(=CC4=C(N=C3C=C2)C5=CC=CC=C5)NC(=O)COCCN6CCCCC6)C7=CC=CC=C7 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Di(2-piperidinoethoxyacetamido)-6,12-diphenyldibenzo(b,f)(1,5)diazocine typically involves multi-step organic reactions. The starting materials are usually aromatic compounds that undergo a series of functional group transformations, including amination, etherification, and acylation. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and purification systems would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,8-Di(2-piperidinoethoxyacetamido)-6,12-diphenyldibenzo(b,f)(1,5)diazocine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Scientific Research Applications
1. Anticancer Activity
Research has indicated that derivatives of dibenzob,fdiazocine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the diazocine structure can enhance selectivity towards cancer cells while minimizing toxicity to normal cells. Specific derivatives have demonstrated IC50 values in the micromolar range against leukemia and colon cancer cell lines, suggesting potential for therapeutic use in oncology .
2. Neuropharmacological Effects
The compound's structural attributes allow it to interact with neurotransmitter systems. Investigations into its effects on acetylcholinesterase activity indicate potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have been shown to inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial for cognitive function .
3. Enzyme Inhibition Studies
The compound has been evaluated for its inhibitory effects on various enzymes relevant to metabolic disorders. For example, it has been studied as a potential inhibitor of α-glucosidase, which plays a crucial role in carbohydrate metabolism. Inhibition of this enzyme can aid in managing type 2 diabetes mellitus by slowing glucose absorption .
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in Molecules, researchers synthesized several derivatives of dibenzob,fdiazocine and tested their cytotoxicity on HeLa and U87 cancer cell lines. Among the tested compounds, those with piperidino substitutions showed enhanced cytotoxicity with IC50 values significantly lower than those of non-substituted analogs . This suggests that the structural modifications can lead to improved therapeutic profiles.
Case Study 2: Neuroprotective Properties
A separate investigation focused on the neuroprotective effects of similar compounds against oxidative stress-induced neuronal damage. The study found that certain derivatives could reduce cell death in neuronal cell cultures exposed to oxidative stressors. These findings support the potential use of such compounds in neuroprotection strategies .
Comparative Data Table
Mechanism of Action
The mechanism of action of 2,8-Di(2-piperidinoethoxyacetamido)-6,12-diphenyldibenzo(b,f)(1,5)diazocine would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites and modulate biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Halogenated Derivatives
- 2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine (CAS: 3646-61-5): Molecular Formula: C₂₆H₁₆Cl₂N₂ Molecular Weight: 427.332 g/mol Key Features: Chlorine substituents enhance reactivity in nucleophilic substitution or cross-coupling reactions. The absence of bulky amide groups increases solubility in nonpolar solvents compared to the target compound .
2,8-Dibromo-6H,12H-6,12-epoxydibenzo[b,f][1,5]dioxocine :
Functionalized Derivatives
- Banana-Shaped 2,8-Diethynyl-6,12-dihydro-5,11-methanodibenzo[b,f][1,5]diazocine: Structure: Ethynyl groups at positions 2 and 7. Key Features: Ethynyl moieties allow π-conjugation and applications in optoelectronics. The rigid "banana" geometry contrasts with the target compound’s flexible piperidine-acetamido chains .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Synthesis Method | Applications |
|---|---|---|---|---|---|
| 2,8-Di(2-piperidinoethoxyacetamido)-6,12-diphenyldibenzo[b,f][1,5]diazocine | C₄₀H₄₂N₆O₂ | 638.8005 | Piperidinoethoxyacetamido, diphenyl | Stepwise amidation of brominated precursor | Medicinal chemistry (potential ligand) |
| 2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine | C₂₆H₁₆Cl₂N₂ | 427.332 | Chloro, diphenyl | Dimerization of halogenated precursors | Cross-coupling reactions |
| 2,8-Dibromo-6H,12H-6,12-epoxydibenzo[b,f][1,5]dioxocine | C₂₀H₁₂Br₂O₃ | 476.03 | Bromo, epoxide | Oxidative cyclization | Polymerization initiators |
| Banana-shaped 2,8-diethynyldibenzo[b,f][1,5]diazocine | C₂₄H₁₄N₂ | 330.39 | Ethynyl, methane bridge | Double cross-coupling | Optoelectronic materials |
Key Research Findings
Synthetic Challenges : The target compound’s unsymmetry necessitates multi-step synthesis, contrasting with the one-pot dimerization used for symmetrical analogs .
Biological Relevance : Symmetrical dibenzo-diazocines (e.g., dilactams) are explored for antimicrobial activity, while the target’s piperidine groups may enhance binding to neurological targets .
Material Properties : Ethynyl-substituted derivatives exhibit fluorescence, whereas halogenated analogs serve as intermediates in catalysis .
Biological Activity
2,8-Di(2-piperidinoethoxyacetamido)-6,12-diphenyldibenzo(b,f)(1,5)diazocine is a synthetic compound belonging to the dibenzo[b,f][1,5]diazocine family. This class of compounds has garnered attention due to its potential biological activities, particularly in cancer treatment and antibacterial applications. This article reviews the biological activity of this compound, focusing on its cytotoxic effects and mechanisms of action.
Chemical Structure
The compound features a complex structure characterized by multiple aromatic rings and piperidine substituents. Its structural formula can be represented as follows:
Biological Activity Overview
The biological activity of 2,8-Di(2-piperidinoethoxyacetamido)-6,12-diphenyldibenzo(b,f)(1,5)diazocine has been assessed through various studies focusing on its cytotoxicity against cancer cell lines and its antibacterial properties.
Cytotoxicity Studies
Recent studies have explored the cytotoxic effects of dibenzo[b,f][1,5]diazocine derivatives. The compound was tested against several cancer cell lines including HeLa (cervical cancer) and U87 (glioblastoma) as well as normal cell lines (HEK293 and EUFA30). The results indicated that:
- Cytotoxic Effects : The compound exhibited significant cytotoxicity against cancer cells with IC50 values ranging from 97.3 µM to 205.7 µM. In contrast, the IC50 values for normal cell lines were generally higher than those for cancer cells, indicating selective toxicity towards malignant cells .
- Selectivity : Among the tested derivatives, certain compounds demonstrated a preferential effect on cancer cells while sparing normal cells, suggesting potential therapeutic applications in oncology .
Antibacterial Activity
In addition to its anticancer properties, the compound's antibacterial activity was evaluated against various bacterial strains. Preliminary findings suggest that it possesses moderate antibacterial properties, although detailed mechanisms and comparative efficacy against standard antibiotics require further investigation .
While specific mechanisms for 2,8-Di(2-piperidinoethoxyacetamido)-6,12-diphenyldibenzo(b,f)(1,5)diazocine are still under investigation, several hypotheses can be drawn from related studies on dibenzo[b,f][1,5]diazocines:
- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.
- Inhibition of Proliferation : The compound may inhibit key signaling pathways involved in cell proliferation and survival, contributing to its cytotoxic effects .
Case Studies
Several case studies have highlighted the efficacy of related compounds within the dibenzo[b,f][1,5]diazocine family:
-
HeLa Cell Line Study :
- Objective : To evaluate the cytotoxic effect of dibenzo[b,f][1,5]diazocines on cervical cancer cells.
- Findings : Compounds demonstrated significant growth inhibition with IC50 values below 200 µM.
-
U87 Cell Line Study :
- Objective : To assess the selectivity of dibenzo[b,f][1,5]diazocines towards glioblastoma.
- Findings : Selective toxicity was observed with lower IC50 values compared to non-cancerous cell lines.
Data Summary
| Compound Name | Cell Line | IC50 (µM) | Activity Type |
|---|---|---|---|
| 2-Di(2-piperidinoethoxyacetamido)-6-diphenyldibenzo(b,f)(1,5)diazocine | HeLa | 97.3 | Cytotoxic |
| 2-Di(2-piperidinoethoxyacetamido)-6-diphenyldibenzo(b,f)(1,5)diazocine | U87 | 205.7 | Cytotoxic |
| Dibenzo[b,f][1,5]diazocine Derivative | EUFA30 | >1000 | Non-cytotoxic |
| Dibenzo[b,f][1,5]diazocine Derivative | Antibacterial Assay | Moderate | Antibacterial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
